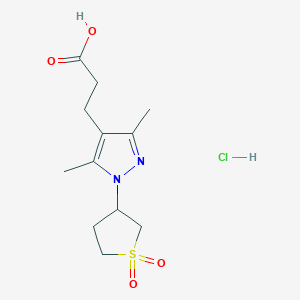

3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S.ClH/c1-8-11(3-4-12(15)16)9(2)14(13-8)10-5-6-19(17,18)7-10;/h10H,3-7H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGIVMCUMJOBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels affects several biochemical pathways. These channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

It is noted that the compound has improved metabolic stability .

Result of Action

The activation of GIRK channels by this compound leads to changes in the cell’s excitability. This can have various effects at the molecular and cellular levels, depending on the specific physiological process or disease state being targeted .

Biochemical Analysis

Biochemical Properties

3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound has been shown to activate G protein-gated inwardly-rectifying potassium (GIRK) channels, particularly the GIRK1/2 subtype. The interaction with GIRK channels modulates cellular excitability and has implications for various physiological processes.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The activation of GIRK channels by this compound leads to hyperpolarization of the cell membrane, reducing neuronal excitability. This can impact processes such as pain perception, epilepsy, and anxiety.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with GIRK channels. The compound binds to the channel subunits, promoting their activation and subsequent potassium ion flow. This results in hyperpolarization of the cell membrane, which can inhibit or modulate various cellular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation. Long-term exposure to the compound can lead to sustained modulation of cellular excitability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively activates GIRK channels without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes via specific transporters and binding proteins. Its localization and accumulation within cells can impact its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy.

Biological Activity

3-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, effects on ion channels, and other pharmacological effects.

The compound is characterized by the following properties:

- Molecular Formula : C12H19ClN2O4S

- Molecular Weight : 302.81 g/mol

- CAS Number : 1881329-15-2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds containing the dioxidotetrahydrothiophene moiety. For instance, derivatives of this class have shown promising antifungal activity against various pathogens, including those resistant to conventional antifungal treatments. The disc diffusion method and minimum inhibitory concentration (MIC) assays were employed to assess efficacy, demonstrating significant inhibition of fungal growth in vitro .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Antifungal | 32 |

| Compound B | Antifungal | 16 |

| This compound | TBD | TBD |

Ion Channel Modulation

Research indicates that compounds similar to this compound can act as activators of G-protein coupled inwardly rectifying potassium channels (GIRK). This modulation can influence neuronal excitability and has implications for treating neurological disorders .

Study 1: Antifungal Efficacy

A study published in PMC evaluated the antifungal efficacy of synthesized thiophene derivatives against clinical isolates of fungi. The results indicated that certain derivatives exhibited potent antifungal activity with lower MIC values compared to standard antifungals. The structure-activity relationship (SAR) analysis highlighted the importance of the dioxidotetrahydrothiophene group in enhancing bioactivity .

Study 2: GIRK Channel Activation

Another significant study focused on the activation of GIRK channels by novel pyrazole derivatives. The research demonstrated that specific modifications to the pyrazole structure could enhance channel activation potency. The findings suggest that this compound could be a candidate for further exploration in neurological applications due to its potential to modulate neuronal activity .

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride demonstrate significant neuroleptic activity. For instance, studies have shown that derivatives of this compound can exhibit antipsychotic effects comparable to established neuroleptics such as haloperidol. The structural modifications in these compounds enhance their potency while potentially reducing side effects associated with traditional treatments.

Potassium Channel Activation

Recent studies have identified a series of compounds related to this compound that act as activators of GIRK (G-protein-coupled inwardly rectifying potassium) channels. These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. The activation of GIRK channels by these compounds may offer new therapeutic avenues for conditions like epilepsy and anxiety disorders .

Gastrokinetic Agents

The compound has been investigated for its gastrokinetic properties, showing efficacy in promoting gastric emptying without antagonistic effects on dopamine receptors. This suggests its potential as a treatment for gastrointestinal motility disorders, providing an alternative mechanism of action compared to existing gastrokinetic agents .

Case Study 1: Antipsychotic Activity

A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited a favorable ratio of antistereotypic activity to cataleptogenicity when tested in animal models. This finding highlights the potential for developing new antipsychotic medications with fewer side effects compared to current therapies.

Case Study 2: GIRK Channel Modulation

In another investigation, the activation of GIRK channels by related compounds was linked to improved outcomes in models of anxiety. The study reported significant anxiolytic effects, suggesting that these compounds could be further developed into therapeutic agents for anxiety disorders .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, differing primarily in substituents or functional groups:

Functional Group Impact on Properties

- Propanoic Acid Hydrochloride vs. Carbaldehyde: The hydrochloride salt in the target compound significantly improves water solubility and bioavailability compared to the aldehyde analog, which is more lipophilic and suited for covalent bonding in drug design .

- Sulfone Group vs. Amide : The sulfone group in the target compound enhances electron-withdrawing effects and metabolic stability relative to the amide-containing analog, which may exhibit stronger hydrogen-bonding interactions .

- Coumarin Hybrids: Compounds like those in demonstrate how extended conjugation (e.g., coumarin moieties) introduces fluorescence, expanding applications beyond therapeutics to diagnostics .

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-Pyrazole Intermediate

- Starting Materials: Methyl acetoacetate and substituted hydrazines are common precursors.

- Reaction Conditions: Methyl acetoacetate (25 mmol) is reacted with hydrazine derivatives in acetic acid under reflux in a nitrogen atmosphere overnight.

- Workup: The reaction mixture is poured into ice-cold water and neutralized to pH 7–8 using saturated sodium bicarbonate solution.

- Extraction: The product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate 6:1) yields the pyrazole intermediate.

- Characterization: Melting point, ^1H NMR, ^13C NMR, and HRMS confirm the structure.

This step yields the pyrazole core with methyl substitutions at positions 3 and 5, setting the stage for further functionalization.

Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

- Oxidation of Tetrahydrothiophene: The tetrahydrothiophene ring is oxidized to the corresponding sulfone (1,1-dioxide) using suitable oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

- Attachment to Pyrazole: The sulfone-containing tetrahydrothiophene moiety is introduced onto the pyrazole nitrogen via nucleophilic substitution or alkylation reactions.

- Reaction Conditions: The pyrazole intermediate is reacted with the sulfone-substituted alkyl halide in refluxing 1,4-dioxane or similar solvents for 24–48 hours.

- Purification: The crude product is filtered, extracted, and recrystallized from ethanol/n-hexane mixtures.

- Characterization: Structural confirmation by NMR and HRMS.

This step ensures the incorporation of the sulfone group, which is critical for the compound’s biological activity and chemical stability.

Formation of the Propanoic Acid Side Chain

- Acylation: The 4-position of the pyrazole ring is functionalized with a propanoic acid moiety.

- Method: This can be achieved by reacting the pyrazole nitrogen-substituted intermediate with propanoic acid derivatives or via carboxylation reactions.

- Activation: Use of acid chlorides or anhydrides (e.g., propanoyl chloride) facilitates the acylation.

- Reaction Conditions: Reflux in anhydrous solvents such as 1,4-dioxane with bases like calcium oxide or calcium hydroxide to neutralize by-products.

- Workup: After reaction completion, the mixture is poured into ice-cold water and acidified with 4 M HCl.

- Extraction and Purification: Extraction with ethyl acetate, washing, drying, and column chromatography (hexane/ethyl acetate 3:1) yields the acid intermediate.

- Characterization: Confirmed by melting point and NMR data.

This step introduces the propanoic acid functionality essential for the compound’s intended chemical and biological properties.

Conversion to Hydrochloride Salt

- Salt Formation: The free acid is treated with hydrochloric acid to form the hydrochloride salt.

- Conditions: Typically, the acid is dissolved in an appropriate solvent (e.g., ethanol or water), and HCl gas or aqueous HCl is bubbled or added.

- Isolation: The salt precipitates out and is collected by filtration.

- Drying: The product is dried under vacuum to obtain the pure hydrochloride salt.

- Properties: The salt form improves solubility and stability for handling and application.

Data Table Summarizing Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Product Type | Characterization Techniques |

|---|---|---|---|---|

| Pyrazole Core Formation | Methyl acetoacetate, hydrazine, AcOH reflux, NaHCO3 workup | ~73 | 3,5-Dimethyl-1H-pyrazole intermediate | Melting point, ^1H NMR, ^13C NMR, HRMS |

| Sulfone Introduction | Oxidized tetrahydrothiophene, alkylation in 1,4-dioxane reflux | ~71 | N-substituted pyrazole sulfone | ^1H NMR, ^13C NMR, HRMS |

| Propanoic Acid Side Chain Attachment | Propanoyl chloride, CaO/Ca(OH)2, reflux in 1,4-dioxane, acidification | ~62 | Pyrazole propanoic acid intermediate | Melting point, ^1H NMR, ^13C NMR |

| Hydrochloride Salt Formation | HCl in ethanol/water | Quantitative | Hydrochloride salt | Melting point, purity analysis |

Research Findings and Notes

- The preparation methods rely heavily on classical heterocyclic synthesis techniques combined with modern intermediate derivatization methods (IDMs) to enhance yield and purity.

- The use of calcium oxide and calcium hydroxide as bases in acylation steps improves reaction efficiency and product isolation.

- The sulfone group introduction is crucial for biological activity, requiring careful oxidation and substitution steps.

- Analytical characterization using NMR and HRMS is essential at each step to confirm structure and purity.

- The final hydrochloride salt form is preferred for its improved physicochemical properties, facilitating further research and application development.

Q & A

Q. What are the recommended synthesis routes and optimization strategies for this compound?

The synthesis of structurally related pyrazole derivatives often involves cyclocondensation reactions, substitution, or coupling steps. For example:

- Reaction Conditions : Refluxing intermediates in acetic acid with sodium acetate as a catalyst (e.g., 2.5–3 hours at elevated temperatures) is a common method to form heterocyclic cores .

- Purification : Recrystallization from acetic acid or ethanol is frequently employed to isolate pure products .

| Key Parameters | Example Values | References |

|---|---|---|

| Solvent | Acetic acid | |

| Catalyst | Sodium acetate | |

| Reaction Time | 2.5–3 hours | |

| Temperature | Reflux (~118°C for acetic acid) |

Methodological Insight : Optimize solvent polarity and catalyst loading to enhance yield. Use design of experiments (DoE) to systematically vary parameters like temperature and stoichiometry .

Q. Which characterization techniques are critical for validating this compound’s structure?

- XRD : Determines crystallinity and lattice parameters (e.g., monoclinic systems observed in pyrazole derivatives) .

- FTIR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends near 3300 cm⁻¹) .

- TEM : Provides particle size and morphology data (e.g., nanoscale aggregates) .

Best Practice : Cross-validate results using complementary techniques. For instance, reconcile XRD-derived crystallinity with TEM-observed morphology .

Q. What safety protocols are essential during synthesis and handling?

- Hazard Mitigation : Use fume hoods to avoid inhalation of aerosols. Wear chemical-resistant gloves (e.g., nitrile) and safety goggles .

- Emergency Measures : Flush eyes/skin with water for 15 minutes upon exposure. Use CO₂ or dry powder extinguishers for fires .

Critical Note : Conduct a risk assessment for exothermic steps (e.g., reflux) and ensure proper ventilation during scale-up .

Q. How can statistical methods improve experimental design for this compound?

- DoE Applications : Use factorial designs to screen variables (e.g., solvent, temperature) and response surface methodology (RSM) for optimization .

- Case Study : A 2³ factorial design reduced trial count by 40% in pyrazole synthesis while identifying temperature as the most significant yield factor .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between predicted and experimental reaction outcomes?

- Quantum Chemistry : Employ density functional theory (DFT) to model reaction pathways and transition states. Compare computed activation energies with experimental kinetics .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent selection) .

Example : ICReDD’s workflow integrates computation and experimentation to shorten reaction development cycles by 50% .

Q. What reactor design considerations apply to scaling up synthesis?

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed in batch reactors .

- Heat Transfer : Jacketed reactors with precise temperature control mitigate exothermic risks during scale-up .

Table : Reactor Parameters for Pilot-Scale Synthesis

| Parameter | Optimization Strategy |

|---|---|

| Agitation | 300–500 RPM for uniform mixing |

| Cooling | Glycol-chilled jackets |

| Residence Time | Adjust feed rates via DoE |

Q. How do structural modifications (e.g., substituent position) influence reactivity?

- Case Study : Methyl groups at the pyrazole 3- and 5-positions increase steric hindrance, reducing nucleophilic substitution rates .

- Mechanistic Insight : Electron-withdrawing groups (e.g., sulfone in the tetrahydrothiophene moiety) enhance electrophilicity at the pyrazole C4 position .

Experimental Approach : Synthesize analogs with varying substituents and compare reaction kinetics via HPLC monitoring .

Q. How should researchers address contradictions between computational predictions and experimental data?

- Root Cause Analysis : Check for overlooked intermediates (e.g., tautomers) in DFT models. Validate solvent effects using COSMO-RS simulations .

- Case Study : Discrepancies in reaction yields were resolved by incorporating explicit solvent molecules in computational models .

Q. Framework :

Re-examine computational assumptions (e.g., implicit vs. explicit solvation).

Conduct control experiments to isolate variables (e.g., humidity, trace impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.